Cas no 2411314-50-4 (N-(3-ethyl-4-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide)

N-(3-ethyl-4-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide structure
2411314-50-4 structure
商品名:N-(3-ethyl-4-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide
CAS番号:2411314-50-4
MF:C15H17N3O3S
メガワット:319.37878203392
CID:5798413
PubChem ID:165789693

N-(3-ethyl-4-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide 化学的及び物理的性質

名前と識別子

    • EN300-26596107
    • 2411314-50-4
    • N-(3-ethyl-4-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide
    • Z2319645072
    • インチ: 1S/C15H17N3O3S/c1-4-11-9-12(6-5-10(11)2)17-14(19)13-7-8-16-15(18-13)22(3,20)21/h5-9H,4H2,1-3H3,(H,17,19)
    • InChIKey: VUSSMXRTZQMNPX-UHFFFAOYSA-N
    • ほほえんだ: S(C)(C1=NC=CC(C(NC2C=CC(C)=C(C=2)CC)=O)=N1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 319.09906259g/mol
  • どういたいしつりょう: 319.09906259g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 489
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 97.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

N-(3-ethyl-4-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26596107-0.05g
N-(3-ethyl-4-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide
2411314-50-4 95.0%
0.05g
$212.0 2025-03-20

N-(3-ethyl-4-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide 関連文献

N-(3-ethyl-4-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamideに関する追加情報

Introduction to N-(3-ethyl-4-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide (CAS No. 2411314-50-4)

N-(3-ethyl-4-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide (CAS No. 2411314-50-4) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, has been extensively studied for its potential applications in drug development and therapeutic interventions. The presence of multiple functional groups, including an amide and a methanesulfonyl moiety, makes it a versatile scaffold for designing novel bioactive molecules.

The chemical structure of N-(3-ethyl-4-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide consists of a pyrimidine core substituted with various functional groups. The pyrimidine ring is a common motif in many biologically active compounds, particularly in nucleoside analogs and antiviral agents. The amide group at the 4-position and the methanesulfonyl group at the 2-position contribute to the compound's reactivity and potential biological activity. This unique arrangement of functional groups makes it an attractive candidate for further exploration in medicinal chemistry.

In recent years, there has been a growing interest in developing small molecule inhibitors targeting various biological pathways. N-(3-ethyl-4-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide has been investigated for its potential role in modulating enzymes and receptors involved in cancer, inflammation, and other diseases. Its structural features suggest that it may interact with specific protein targets, thereby influencing cellular processes and disease progression.

One of the most compelling aspects of this compound is its ability to serve as a lead structure for drug discovery. The combination of an aromatic ring system with polar functional groups allows for fine-tuning of physicochemical properties such as solubility, permeability, and metabolic stability. These properties are crucial for the development of orally active drugs that can reach their target sites efficiently. Researchers have leveraged computational methods and high-throughput screening to identify derivatives of N-(3-ethyl-4-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide that exhibit enhanced potency and selectivity.

The pharmaceutical industry has shown particular interest in compounds that can modulate kinases, which are enzymes involved in cell signaling pathways. N-(3-ethyl-4-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide has been explored as a potential kinase inhibitor due to its structural similarity to known inhibitors. Preclinical studies have demonstrated that derivatives of this compound can inhibit the activity of specific kinases, leading to reduced cell proliferation and apoptosis induction in cancer cell lines. These findings have opened up new avenues for developing targeted therapies against various types of cancer.

Beyond its applications in oncology, N-(3-ethyl-4-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide has also been investigated for its potential anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. By modulating inflammatory pathways, this compound may offer therapeutic benefits beyond cancer treatment. Recent studies have highlighted its ability to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

The synthesis of N-(3-ethyl-4-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide presents both challenges and opportunities for synthetic chemists. The complexity of its structure requires careful planning and optimization to achieve high yields and purity. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to produce larger quantities for preclinical testing. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the aromatic ring system.

The pharmacokinetic profile of N-(3-ethyl-4-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide is another critical aspect that has been studied extensively. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its therapeutic efficacy and safety profile. Preliminary data suggest that this compound exhibits good oral bioavailability and moderate metabolic stability, making it a promising candidate for further development.

In conclusion, N-(3-ethyl-4-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide(CAS No. 2411314-50-4) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique chemical structure and biological activity make it an attractive scaffold for drug discovery efforts targeting cancer, inflammation, and other diseases. As research continues to uncover new therapeutic possibilities, this compound will likely play a crucial role in the development of next-generation therapeutics.

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